molecular formula C23H22N4O4 B2905850 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 952969-21-0

2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2905850
CAS No.: 952969-21-0
M. Wt: 418.453
InChI Key: NZSDICCKPJFDLD-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a novel chemical compound offered for research purposes. It features an imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its versatility in designing biologically active molecules . Compounds based on this structure have demonstrated significant potential in various research areas, particularly in kinase inhibition . The specific substitutions on the core scaffold, including the 2-ethoxybenzamide and methoxyphenyl groups, are designed to modulate the compound's properties and interaction with biological targets. The imidazo[1,2-b]pyridazine moiety is recognized for its ability to bind to the hinge region of kinases, and strategic substitutions at various positions on the core structure are known to dictate kinase selectivity and potency . Related compounds with the imidazo[1,2-b]pyridazine structure have been investigated as potent inhibitors of transforming growth factor-β activated kinase (TAK1), showing promising activity against multiple myeloma cell lines in preclinical research . Furthermore, other analogs within this chemical class have been explored for their use as GABA receptor ligands, with potential applications in researching sleep disorders, anxiety, and epilepsy , and as PDE10 inhibitors for investigating central nervous system diseases . The presence of multiple methoxy and ethoxy groups is a common strategy to optimize the compound's solubility and metabolic stability . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-4-31-19-8-6-5-7-16(19)23(28)25-17-13-15(9-10-20(17)29-2)18-14-27-21(24-18)11-12-22(26-27)30-3/h5-14H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSDICCKPJFDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the methoxy groups can be achieved through nucleophilic substitution reactions using methanol and a suitable base.

    Coupling Reactions: The benzamide moiety can be introduced via amide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Ethoxylation: The ethoxy group is typically introduced through an etherification reaction, using ethyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing advanced chromatographic methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The imidazo[1,2-b]pyridazine ring can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of halogens or other electrophiles on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in oncology or neurology.

Industry

Industrially, this compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-b]pyridazine moiety could play a crucial role in binding to these targets, influencing pathways involved in cell signaling or metabolic processes.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The chloro substituent in increases molecular weight and may enhance lipophilicity compared to the target compound’s methoxy group. The trifluoromethyl group in compound 5k () improves metabolic stability and binding affinity in kinase targets due to its electron-withdrawing properties.
  • Pharmacokinetic Implications :

    • The ethoxy group in the target compound may confer better metabolic stability than methoxy analogs, as ethoxy is less prone to oxidative degradation.
    • Piperazinylmethyl groups (e.g., compound 5k) enhance solubility in aqueous media, critical for oral bioavailability ().

Kinase Inhibition

  • Ponatinib’s imidazo[1,2-b]pyridazine derivatives exhibit nanomolar potency against Bcr-Abl mutants ().
  • Compound 5k : Demonstrated high purity (99.8%) and yield (76%), with trifluoromethyl and piperazinyl groups likely contributing to robust kinase binding ().

Anticancer Potential

  • Imidazo[1,2-b]pyridazine derivatives are known to inhibit cancer cell proliferation by targeting kinases involved in signaling pathways (). The target compound’s methoxy groups may modulate selectivity for specific kinase isoforms.

Q & A

Q. How are stability studies conducted under physiological conditions?

  • Answer : Incubate compound in PBS (pH 7.4) or human plasma (37°C) for 24–72 hours. Monitor degradation via HPLC and identify products using HRMS. Half-life (t₁/₂) calculations guide formulation development .

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